Clazolam

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

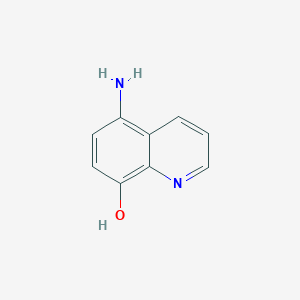

Clazolam is a benzodiazepine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Applications De Recherche Scientifique

Pharmacokinetics in Premature Infants

A study by Lee et al. (1999) investigated the pharmacokinetics of midazolam, a drug related to Clazolam, in very premature infants. The research focused on its use for sedation during mechanical ventilation, revealing marked differences in clearance compared to older patients.

Sedation in Pediatric Anesthesia

Yuen et al. (2008) compared the effectiveness of intranasal dexmedetomidine and oral midazolam in children for premedication in pediatric anesthesia. This study highlighted midazolam's role in ensuring patient cooperation and sedation.

Role in Hepatic Cytochrome P450 Phenotyping

A study by Ma et al. (2009) explored the use of intravenous midazolam in phenotyping hepatic cytochrome P450 3A, emphasizing its independence from subject posture during blood sample collection.

Sedative Effects in Critically Ill Children

Research by Ambrose et al. (2000) studied the combination of midazolam and clonidine, assessing their sedative effects and cardiovascular stability in critically ill children.

Neuroprotective Effects

Li et al. (2017) found that midazolam offers protective effects on motor neurons against oxidative stress, potentially making it a candidate for treating motor neuron disease (Li et al., 2017).

Blunting Hemodynamic Responses

Laurito et al. (1991) investigated oral clonidine's efficacy in blunting hemodynamic responses during medical procedures, comparing it to midazolam (Laurito et al., 1991).

Postoperative Sedation in Cardiac Surgery

A study by Zomorodi et al. (1998) characterized the pharmacokinetics of midazolam in patients post-coronary artery bypass grafting, highlighting its use in postoperative sedation (Zomorodi et al., 1998).

Effect of Disease on Pharmacology in Children

Pacifici (2014) reviewed the clinical pharmacology of midazolam in neonates and children, particularly focusing on how diseases affect its pharmacokinetics (Pacifici, 2014).

Influence on Propofol Pharmacokinetics

Vuyk et al. (2009) identified the influence of midazolam on propofol pharmacokinetics, demonstrating significant interaction between these two drugs (Vuyk et al., 2009).

Use in Epilepsy

Shorvon (1998) discussed the efficacy of midazolam in epilepsy management, comparing it with other benzodiazepines like clobazam and nitrazepam (Shorvon, 1998).

Propriétés

Numéro CAS |

10243-45-5 |

|---|---|

Nom du produit |

Clazolam |

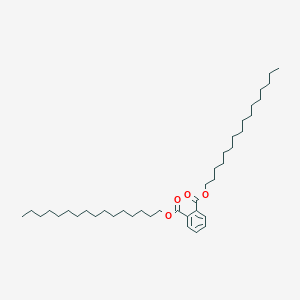

Formule moléculaire |

C18H17ClN2O |

Poids moléculaire |

312.8 g/mol |

Nom IUPAC |

2-chloro-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C18H17ClN2O/c1-20-16-7-6-13(19)10-15(16)18-14-5-3-2-4-12(14)8-9-21(18)11-17(20)22/h2-7,10,18H,8-9,11H2,1H3 |

Clé InChI |

YAQKGZXXQNKEET-UHFFFAOYSA-N |

SMILES |

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |

SMILES canonique |

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |

Autres numéros CAS |

10171-69-4 10243-45-5 7492-29-7 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B76474.png)

![5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B76486.png)

![5-Chloro-2-[(chloroacetyl)amino]benzoic acid](/img/structure/B76498.png)